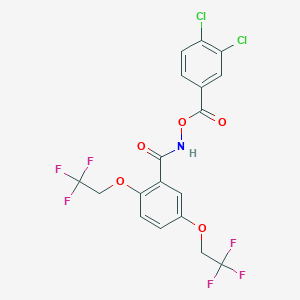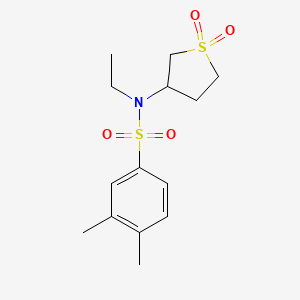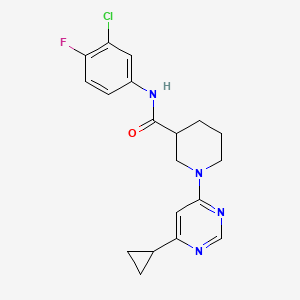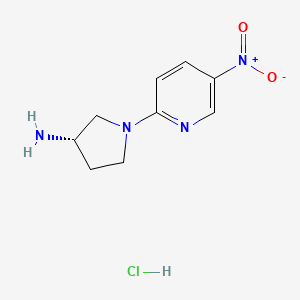![molecular formula C24H26N2O5 B2381766 (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone CAS No. 2034357-15-6](/img/structure/B2381766.png)
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of methoxyphenyl and trimethoxyphenyl groups attached to a dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl core, making it a subject of interest for chemists and biologists alike.
Métodos De Preparación
The synthesis of (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydropyrrolo[1,2-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the methoxyphenyl and trimethoxyphenyl groups: This is achieved through a series of substitution reactions, often using reagents like methoxybenzene and trimethoxybenzene derivatives.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting compound through techniques such as chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing automated synthesis and purification systems.
Análisis De Reacciones Químicas
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and triggering apoptosis in cancer cells . This compound’s ability to interfere with microtubule dynamics makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar compounds to (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone include:
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: This compound shares similar structural features and biological activities.
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Known for its antimitotic potency and potential as a cancer chemopreventive agent.
1-(4-Methoxyphenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)piperazinediium dichloride: Another compound with similar structural motifs and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potent biological activities, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-28-18-9-7-16(8-10-18)24(27)26-13-12-25-11-5-6-19(25)22(26)17-14-20(29-2)23(31-4)21(15-17)30-3/h5-11,14-15,22H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDXSGXXGTNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


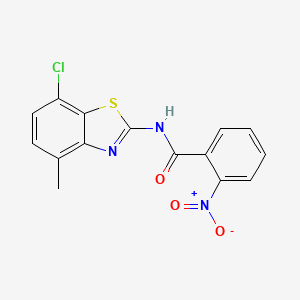
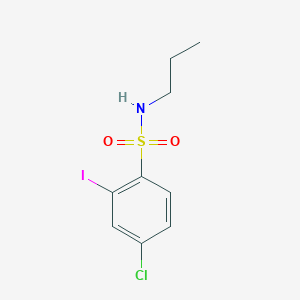

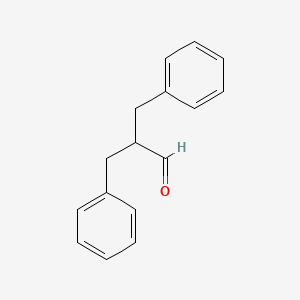
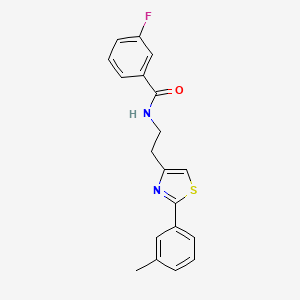
![2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)
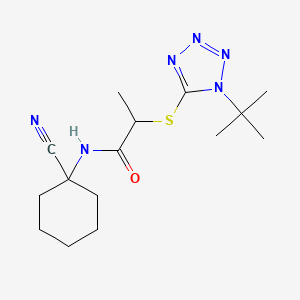
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
